molecular formula C16H14ClNO3S B2740556 (4-chlorophenyl){[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}dioxo-lambda~6~-sulfane CAS No. 145609-83-2

(4-chlorophenyl){[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}dioxo-lambda~6~-sulfane

Cat. No.: B2740556
CAS No.: 145609-83-2
M. Wt: 335.8
InChI Key: CQDVKBWDSVCDFL-FBMGVBCBSA-N
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Description

The compound “(4-chlorophenyl){[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}dioxo-lambda~6~-sulfane” is a sulfane derivative featuring a 4-chlorophenyl group and a [3,4-dihydro-1(2H)-naphthalenylidenamino]oxy substituent. The structure comprises a central sulfur atom in a dioxo-lambda~6~-sulfane configuration, bonded to a 4-chlorophenyl aromatic ring and a bicyclic naphthalene-derived moiety with an imine-linked oxy group.

Properties

IUPAC Name

[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3S/c17-13-8-10-14(11-9-13)22(19,20)21-18-16-7-3-5-12-4-1-2-6-15(12)16/h1-2,4,6,8-11H,3,5,7H2/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDVKBWDSVCDFL-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=NOS(=O)(=O)C3=CC=C(C=C3)Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2/C(=N/OS(=O)(=O)C3=CC=C(C=C3)Cl)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

The compound , “(4-chlorophenyl){[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}dioxo-lambda~6~-sulfane,” is a complex organic molecule characterized by its unique structural features. It includes a chlorophenyl group and a naphthalene-derived moiety, which are often associated with various biological activities.

Antimicrobial Properties

Compounds containing chlorophenyl and naphthalene structures have been studied for their antimicrobial properties. For instance, derivatives of chlorophenyl have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The presence of the naphthalene ring may enhance these effects due to its ability to intercalate into DNA, disrupting replication processes.

Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit anti-inflammatory properties. The incorporation of dioxo and sulfane groups may contribute to the modulation of inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis or chronic inflammatory diseases.

Anticancer Activity

The biological activity of naphthalene derivatives has been explored in cancer research. Several studies have reported that compounds with similar functional groups can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death.

Case Studies and Research Findings

  • Antiviral Activity : A study on related compounds demonstrated significant antiviral activity against human adenovirus (HAdV). Certain analogues exhibited low micromolar potency while maintaining low cytotoxicity, indicating a favorable therapeutic index for further development against viral infections.
  • Mechanistic Insights : Investigations into the mechanism of action have revealed that some derivatives target viral DNA replication processes or interfere with later stages of the viral life cycle. This highlights the potential for developing novel antiviral agents based on structural modifications of naphthalene-derived compounds.
  • Toxicological Assessments : In vivo studies have shown that certain derivatives possess low toxicity profiles, making them suitable candidates for further pharmacological evaluations. For instance, a compound was found to have a maximum tolerated dose significantly higher than its effective dose against HAdV.

Data Tables

PropertyValue
Molecular FormulaC₁₄H₁₃ClN₂O₃S
Molecular Weight304.78 g/mol
Antiviral IC50< 0.5 μM (for related compounds)
Cytotoxicity CC50> 150 μM (for related compounds)
Maximum Tolerated Dose150 mg/kg (in hamster studies)

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to the following analogs:

Structural Analogs

(±)-(4-Chlorophenyl)(6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalen-2-yl)sulfane Molecular Formula: C₁₈H₁₉ClOS Molecular Weight: 318.86 g/mol Key Features: Retains the 4-chlorophenyl group but replaces the naphthalenylidenamino oxy moiety with a tetrahydronaphthalene ring bearing methoxy and methyl substituents. Synthesis: Prepared via radical chemistry with 89% yield, demonstrating high synthetic efficiency . Properties: NMR data (δ 7.40–7.26 ppm for aromatic protons) confirm aromatic interactions, suggesting stability comparable to the target compound .

{[3,4-Dihydro-1(2H)-naphthalenylidenamino]oxy}(methyl)dioxo-lambda~6~-sulfane Molecular Formula: C₁₁H₁₃NO₃S Molecular Weight: 239.29 g/mol Key Features: Shares the naphthalenylidenamino oxy group but substitutes the 4-chlorophenyl with a methyl group. Purity: >90%, indicating robust synthetic protocols for sulfane derivatives with similar backbones .

p-Chlorophenyl Chloromethyl Sulfone

  • Molecular Formula : C₇H₅Cl₂O₂S
  • Key Features : Simplifies the structure to a 4-chlorophenyl group and chloromethyl sulfone, omitting the naphthalene-imine system.
  • Applications : Used as a synthetic intermediate, highlighting the utility of chlorophenyl-sulfone motifs in organic chemistry .

Data Table: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield/Purity Notable Properties/Applications References
Target Compound Not Provided* Not Provided 4-Chlorophenyl, naphthalenylidenamino oxy Not Reported Hypothesized stability/reactivity -
(±)-(4-Chlorophenyl)(6-methoxy-1-methyl-tetrahydronaphthalen-2-yl)sulfane C₁₈H₁₉ClOS 318.86 4-Chlorophenyl, methoxy, methyl 89% yield NMR-confirmed aromatic interactions
{[3,4-Dihydro-1(2H)-naphthalenylidenamino]oxy}(methyl)dioxo-lambda~6~-sulfane C₁₁H₁₃NO₃S 239.29 Methyl, naphthalenylidenamino oxy >90% purity High-purity synthetic accessibility
p-Chlorophenyl Chloromethyl Sulfone C₇H₅Cl₂O₂S 239.09 4-Chlorophenyl, chloromethyl Not Reported Industrial intermediate
Chloro-Substituted Dihydropyridine Derivative C₁₅H₁₃ClN₂O₂ Not Provided Chloro, hydroxyphenyl Not Reported Antitumor, antimicrobial activities

Key Takeaways

  • Structural Flexibility : Substituents like methoxy, methyl, or chloromethyl groups modulate molecular weight, steric bulk, and electronic properties, impacting synthesis and stability .
  • Synthetic Efficiency : Radical chemistry () and column chromatography () are effective for sulfane derivatives, though the target compound’s synthesis requires further exploration.
  • Biological Potential: Chloro-aromatic motifs (e.g., ) suggest possible pharmacological applications for the target compound, pending empirical validation .

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